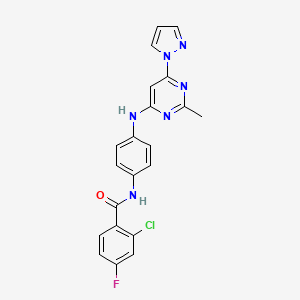

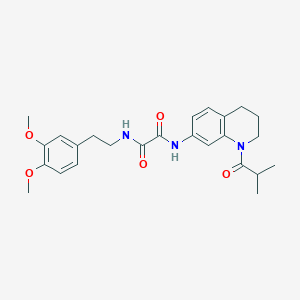

![molecular formula C21H24N4O2S B2718797 2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210190-30-9](/img/structure/B2718797.png)

2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a tetrahydronaphthalene, a sulfonyl group, a piperazine ring, and a benzimidazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydronaphthalene could be synthesized through a Diels-Alder reaction, the sulfonyl group could be introduced through a sulfonation reaction, the piperazine could be synthesized through a reaction of a diamine and a diketone, and the benzimidazole could be synthesized through a reaction of o-phenylenediamine and a carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The tetrahydronaphthalene is a bicyclic structure, the piperazine is a six-membered ring with two nitrogen atoms, and the benzimidazole is a fused ring system containing a benzene ring and an imidazole ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could be reduced to a sulfide, the piperazine could undergo N-alkylation, and the benzimidazole could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of nitrogen in the piperazine and benzimidazole rings could make the compound basic, and the presence of the sulfonyl group could make it more polar .科学的研究の応用

Antimicrobial and Antimalarial Activity

Research has been conducted on the synthesis of sulfonamide and amide derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were characterized and screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).

Metabolism and Drug-Drug Interaction Studies

A study on the metabolism of a 5HT6 antagonist, a compound structurally similar to the one , highlighted the impact of sulfonamide metabolism on reducing expected clinical drug-drug interactions, providing insights into its metabolic pathways and interactions with CYP3A inhibitors (A. Sawant-Basak et al., 2018).

Antitumor Activity

Compounds with structural similarities have demonstrated significant preclinical antitumor activity, leading to clinical trials. These findings underscore the potential therapeutic applications of such compounds in oncology, particularly in treatments targeting specific cancer cell lines (J. Hunt et al., 2000).

Antioxidant and Cytotoxic Agents

Research on derivatives of the compound shows potential antioxidant and cytotoxic activity, suggesting their utility in developing treatments for oxidative stress-related conditions and cancer. These studies provide a foundation for further exploration of these compounds' therapeutic applications (B. Mistry, R.V. Patel, Y. Keum, D. Kim, 2016).

Corrosion Inhibition

Derivatives have also been studied for their corrosion inhibition properties on steel in acidic environments, indicating their potential industrial applications in protecting materials from corrosion (M. Yadav et al., 2016).

Antiproliferative and Anti-HIV Activity

Further research into the synthesis of new derivatives has explored their antiproliferative and anti-HIV activities, contributing to the development of new treatments for cancer and HIV (Y. Al-Soud et al., 2010).

特性

IUPAC Name |

2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c26-28(27,18-10-9-16-5-1-2-6-17(16)15-18)25-13-11-24(12-14-25)21-22-19-7-3-4-8-20(19)23-21/h3-4,7-10,15H,1-2,5-6,11-14H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKSQCVSAPOPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

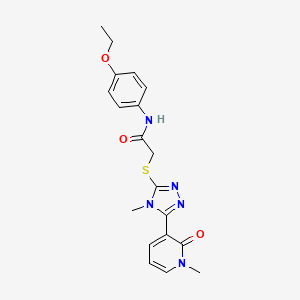

![6-Acetyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2718715.png)

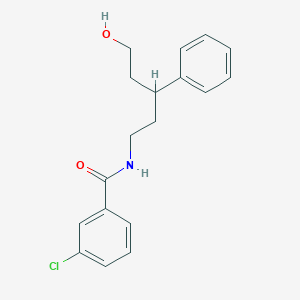

![N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2718722.png)

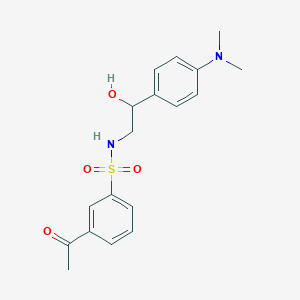

![N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718723.png)

![Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718726.png)

![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2718729.png)

![1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)